(Z)-methyl 5-ethyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate
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Description
(Z)-methyl 5-ethyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H19N3O4S2 and its molecular weight is 369.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The synthesis of thiazolidine derivatives, including compounds with complex structures similar to the one , often involves multi-step chemical reactions, utilizing various starting materials to introduce the desired functional groups. For instance, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrates the intricate chemical manipulations possible with thiazolidin derivatives, showcasing their potential utility in designing novel compounds with specific biological or physical properties (Spoorthy et al., 2021).
Characterization and Docking Studies : After synthesis, compounds are characterized using techniques such as NMR, IR, Mass spectrometry, and elemental analysis. Furthermore, docking studies can be performed to evaluate the potential interaction of these compounds with biological targets, providing insights into their possible applications in drug development (Spoorthy et al., 2021).
Potential Applications
Antimicrobial Activity : Some thiazolidine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. For example, certain thioxothiazolidin-4-one derivatives have been synthesized and tested for their anticancer and antiangiogenic effects, demonstrating significant biological activities that could be exploited in pharmaceutical research (Chandrappa et al., 2010).
Aldose Reductase Inhibition : Compounds with the thiazolidine motif have been investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. This suggests a potential application in designing therapeutic agents for managing diabetes-related disorders (Kučerová-Chlupáčová et al., 2020).
Chemical Reactions and Transformations : The reactivity of thiazolidine derivatives under various conditions can lead to the synthesis of novel heterocyclic compounds, which are a cornerstone of medicinal chemistry. These reactions often involve cyclization processes, functional group transformations, and the formation of new carbon-nitrogen or carbon-sulfur bonds, expanding the toolkit available for drug synthesis and discovery.
Properties
IUPAC Name |
methyl 5-ethyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-5-8-6-9(14(21)22-4)12(23-8)17-11(19)7-10-13(20)18(3)15(16-2)24-10/h6,10H,5,7H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFDPSFBQBOYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)N(C(=NC)S2)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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